{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
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Overview
Description
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperazine ring, a tetrazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction where a fluorophenyl sulfonyl chloride reacts with piperazine under basic conditions to form the sulfonyl-piperazine intermediate. This intermediate is then coupled with a cyclohexylmethanone derivative containing a tetrazole ring through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the best catalysts and solvents for the reactions .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors, including dopamine and serotonin receptors. It is used in the development of radioligands for imaging studies .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of signal transduction cascades, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}(tetrahydro-2-furanyl)methanone: Similar in structure but contains a tetrahydrofuran ring instead of a cyclohexyl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but differs in the core structure, having a pyrazole ring.
Uniqueness
The uniqueness of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a piperazine and a tetrazole ring allows for versatile interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H23FN6O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone |
InChI |
InChI=1S/C18H23FN6O3S/c19-15-4-6-16(7-5-15)29(27,28)24-12-10-23(11-13-24)17(26)18(8-2-1-3-9-18)25-14-20-21-22-25/h4-7,14H,1-3,8-13H2 |
InChI Key |
PBYBKHYGECLXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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